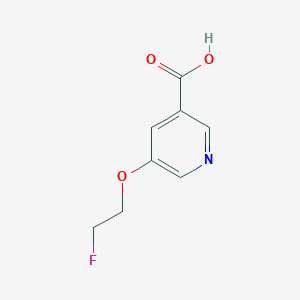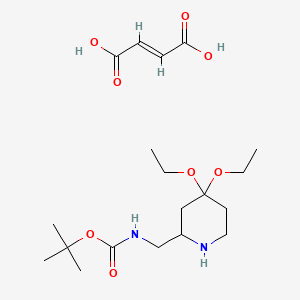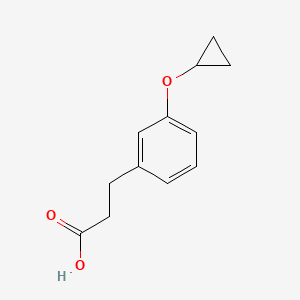![molecular formula C33H45N3O13S B12072814 6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12072814.png)
6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darunavir O-beta-D-glucuronide: is a metabolite of darunavir, a protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. Darunavir is known for its effectiveness in managing HIV-1 infection, especially in patients with a history of prior antiretroviral therapies . The glucuronide conjugate, Darunavir O-beta-D-glucuronide, is formed through the process of glucuronidation, a common phase II metabolic pathway that aids in the elimination of small molecule drugs from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Darunavir O-beta-D-glucuronide involves the glucuronidation of darunavir. This process typically requires the presence of uridine 5’-diphosphoglucuronic acid trisodium salt (UDPGA) as a glucuronic acid donor and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out in a suitable buffer system, often at a pH range of 7.4 to 8.0, and at a temperature of around 37°C .
Industrial Production Methods: Industrial production of Darunavir O-beta-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Darunavir O-beta-D-glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Oxidation reactions may involve the hydroxylation of the aromatic rings present in the darunavir structure .
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid at elevated temperatures, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products: The major products formed from these reactions include darunavir and its oxidized derivatives, which can be further analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Darunavir O-beta-D-glucuronide has several scientific research applications:
Mechanism of Action
The mechanism of action of Darunavir O-beta-D-glucuronide involves its formation through the glucuronidation of darunavir. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid moiety from UDPGA to darunavir. The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body .
Comparison with Similar Compounds
- Darunavir N-glucuronide
- Darunavir acyl-glucuronide
- Raltegravir O-glucuronide
- Silodosin O-glucuronide
Comparison: Darunavir O-beta-D-glucuronide is unique due to its specific glucuronidation site on the darunavir molecule. Compared to other glucuronides, it exhibits distinct pharmacokinetic properties and metabolic stability. For instance, Darunavir N-glucuronide and Darunavir acyl-glucuronide differ in their glucuronidation sites, leading to variations in their metabolic pathways and excretion profiles .
Properties
Molecular Formula |
C33H45N3O13S |
|---|---|
Molecular Weight |
723.8 g/mol |
IUPAC Name |
6-[3-(2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(43,44)21-10-8-20(34)9-11-21)16-24(47-32-28(39)26(37)27(38)29(49-32)30(40)41)23(14-19-6-4-3-5-7-19)35-33(42)48-25-17-46-31-22(25)12-13-45-31/h3-11,18,22-29,31-32,37-39H,12-17,34H2,1-2H3,(H,35,42)(H,40,41) |
InChI Key |
QZOVHLAWBUMQFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Oxan-4-yl)methanesulfonyl]aniline](/img/structure/B12072741.png)

![O-[2-(3-chlorophenyl)ethyl]hydroxylamine](/img/structure/B12072752.png)


![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)








